A Comprehensive Technical Guide to 2,6-Dibromo-4-methyl-3-nitroaniline (CAS 117824-54-1): A Versatile Scaffold for Chemical Innovation
A Comprehensive Technical Guide to 2,6-Dibromo-4-methyl-3-nitroaniline (CAS 117824-54-1): A Versatile Scaffold for Chemical Innovation
Abstract
This technical guide provides an in-depth analysis of 2,6-Dibromo-4-methyl-3-nitroaniline, a polysubstituted aromatic amine with significant potential as a versatile intermediate in synthetic organic chemistry. The strategic placement of bromo, methyl, and nitro functionalities on the aniline core offers multiple reaction vectors, making it a valuable building block for the development of complex molecular architectures. This document details its physicochemical properties, proposes a logical synthetic pathway with a detailed experimental protocol, and provides a predictive analysis of its spectroscopic signature. Furthermore, we explore its potential applications, particularly in the realm of medicinal chemistry and drug discovery, by drawing parallels with structurally related compounds. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural features for advanced scientific applications.
Introduction: A Molecule of Strategic Importance
2,6-Dibromo-4-methyl-3-nitroaniline (CAS 117824-54-1) is a highly functionalized aromatic compound. Its structure is characterized by an aniline core substituted with two bromine atoms ortho to the amino group, a nitro group meta to the amine, and a methyl group in the para position. This precise arrangement of electron-withdrawing (bromo, nitro) and electron-donating (amino, methyl) groups creates a unique electronic and steric environment, bestowing upon it significant potential as a chemical intermediate.
While its direct applications are not yet extensively documented in peer-reviewed literature, its utility can be inferred from the well-established chemistry of its structural analogs, such as 2,6-dibromo-4-nitroaniline. These related compounds serve as crucial scaffolds in the synthesis of bioactive molecules, including NMDA receptor antagonists and potential antimicrobial agents.[1] The presence of the additional methyl group and the altered position of the nitro group in the target compound provide chemists with opportunities to fine-tune steric hindrance, solubility, and electronic properties, thereby enabling the generation of novel compound libraries for drug discovery programs.
Physicochemical and Safety Profile
A clear understanding of a compound's physical properties and safety hazards is foundational to its successful application in a laboratory setting. The key data for 2,6-Dibromo-4-methyl-3-nitroaniline is summarized below.
Key Properties
| Property | Value | Source |
| CAS Number | 117824-54-1 | Oakwood Chemical[2] |
| Molecular Formula | C₇H₆Br₂N₂O₂ | Oakwood Chemical[2] |
| Molecular Weight | 309.95 g/mol | Oakwood Chemical[2] |
| MDL Number | MFCD09260847 | Oakwood Chemical[2] |
| Purity | ≥98% (Typical) | Oakwood Chemical[2] |
| Appearance | Yellow Powder/Solid (Predicted) | [3] |
Safety and Handling
This compound is classified as hazardous and must be handled with appropriate precautions in a well-ventilated area, such as a fume hood.[2]
| Hazard Type | GHS Hazard Statement | Precautionary Codes | Source |
| Acute Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312 | Oakwood Chemical[2] |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 | Oakwood Chemical[2] |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | Oakwood Chemical[2] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 | Oakwood Chemical[2] |
Recommended Personal Protective Equipment (PPE):
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Eye/Face Protection: Chemical safety goggles or face shield (EN 166).[3]
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Hand Protection: Compatible protective gloves (e.g., Nitrile rubber).
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Skin and Body Protection: Laboratory coat, long-sleeved clothing.[3]
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Respiratory Protection: Required when dusts are generated. Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4]
Synthesis and Purification
While specific literature detailing the synthesis of 2,6-Dibromo-4-methyl-3-nitroaniline is scarce, a robust synthetic route can be logically designed starting from the commercially available precursor, 2,6-Dibromo-4-methylaniline (CAS 6968-24-7). The key transformation is the regioselective nitration at the C3 position. The two bulky bromine atoms flanking the amino group provide significant steric hindrance, directing the incoming electrophile (nitronium ion, NO₂⁺) to the less hindered C3 position, which is also activated by the amino and methyl groups.
Caption: Proposed workflow for the synthesis of 2,6-Dibromo-4-methyl-3-nitroaniline.
Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system based on established chemical principles. The success of the reaction is confirmed by monitoring the consumption of the starting material via Thin Layer Chromatography (TLC) and characterizing the final product.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 5 mL) and cool the flask to 0-5 °C in an ice-salt bath.
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Causality: The use of a strong acid protonates the nitrating agent, generating the highly electrophilic nitronium ion (NO₂⁺). The low temperature is critical to control the exothermic reaction and prevent over-nitration or side reactions.
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-
Substrate Addition: Slowly add 2,6-Dibromo-4-methylaniline (1.0 g, 3.77 mmol) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until a homogeneous solution or suspension is formed.
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Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (HNO₃, 0.26 mL, approx. 4.15 mmol) to concentrated sulfuric acid (2 mL) while cooling in an ice bath.
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Nitration Reaction: Add the nitrating mixture dropwise from the dropping funnel to the aniline solution over 30 minutes, maintaining the internal temperature at 0-5 °C.
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Causality: A slow, controlled addition of the nitrating agent is essential to maintain regioselectivity and ensure a safe reaction. The steric hindrance from the ortho-bromine atoms is the primary directing factor for nitration at the C3 position.
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-
Reaction Monitoring & Quenching: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). Once the starting material is consumed, slowly pour the reaction mixture onto crushed ice (approx. 50 g) with vigorous stirring.
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Causality: Quenching on ice precipitates the organic product, which is insoluble in the aqueous acidic medium, and safely dilutes the strong acid.
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Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. The following table outlines the predicted data based on the molecule's structure.
| Technique | Predicted Data and Rationale |
| ¹H NMR | ~7.9-8.2 ppm (s, 1H): Aromatic proton at C5, deshielded by the adjacent nitro group and bromine atom. Expected to be a singlet due to the absence of adjacent protons. ~4.5-5.5 ppm (br s, 2H): Amine (-NH₂) protons. The chemical shift can vary, and the peak is often broad. ~2.4 ppm (s, 3H): Methyl (-CH₃) protons. Expected to be a singlet. |
| ¹³C NMR | ~145-150 ppm: C4-CH₃. ~140-145 ppm: C2/C6-Br. ~135-140 ppm: C3-NO₂. ~125-130 ppm: C5. ~115-120 ppm: C1-NH₂. ~20-25 ppm: -CH₃ carbon. |
| IR (Infrared) | 3350-3500 cm⁻¹: N-H stretching (two bands for primary amine). 2850-3000 cm⁻¹: C-H stretching (aromatic and aliphatic). 1520-1560 cm⁻¹ & 1340-1380 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group. 550-650 cm⁻¹: C-Br stretching. |
| MS (Mass Spec) | Molecular Ion (M⁺): A characteristic isotopic pattern for two bromine atoms at m/z ~308, 310, 312. |
Reactivity and Potential Applications in Drug Development
The true value of 2,6-Dibromo-4-methyl-3-nitroaniline lies in its potential as a versatile scaffold for building diverse molecular libraries. Each functional group serves as a handle for further chemical modification.
Caption: Potential derivatization pathways for generating novel chemical entities.
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Amine Group Modifications: The primary amine is a potent nucleophile, readily undergoing acylation to form amides or sulfonamides, which are common motifs in bioactive compounds.[1]
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Palladium-Catalyzed Cross-Coupling: The two bromine atoms are ideal handles for modern cross-coupling reactions. Suzuki or Stille couplings can be employed to form new carbon-carbon bonds, introducing aryl or alkyl groups. Buchwald-Hartwig amination can be used to form carbon-nitrogen bonds, further expanding structural diversity.
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Nitro Group Reduction: The nitro group can be selectively reduced to an amine, yielding a diamino-substituted scaffold. This new amino group provides an additional site for derivatization, orthogonal to the original amine, enabling the synthesis of complex heterocyclic systems.
Given that nitro-containing compounds exhibit a wide spectrum of biological activities, including antibacterial and anticancer properties, this scaffold is a promising starting point for medicinal chemistry campaigns.[5][6] The strategic functionalization of this core could lead to the discovery of novel kinase inhibitors, NMDA receptor modulators, or antimicrobial agents.[1][7]
Conclusion
2,6-Dibromo-4-methyl-3-nitroaniline represents a largely untapped but highly valuable chemical intermediate. Its polysubstituted nature provides a robust platform for generating complex and diverse molecular architectures. While its direct synthesis and applications require further exploration, the logical pathways for its preparation and derivatization are clear. This guide provides the foundational knowledge—from physicochemical properties and safety to proposed synthesis and potential applications—to empower researchers and drug development professionals to unlock the full potential of this promising molecular scaffold.
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